2-Amino-3-bromo-6-fluorobenzoic acid

Description

Contextual Significance of Halogenated Anthranilic Acids in Chemical Research

Anthranilic acid and its derivatives are recognized as valuable scaffolds in the development of new medicines. nih.govijpsjournal.com These structures form the basis for a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govsciforum.net A key strategy in modern drug discovery is the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a parent molecule to fine-tune its properties.

Halogenation can significantly influence a molecule's size, acidity, metabolic stability, and ability to pass through cell membranes. Furthermore, halogen atoms can participate in a specific, highly directional non-covalent interaction known as a halogen bond. nih.govfrontiersin.org This type of bond, where the halogen atom acts as an electron-density acceptor, is increasingly utilized by medicinal chemists to enhance the binding affinity and specificity of a drug for its biological target. nih.govresearchgate.net

A prominent example of the importance of this class of compounds is the investigation of halogen-substituted anthranilic acid derivatives as a novel platform for androgen receptor (AR) antagonists. nih.gov These compounds show potential in the treatment of prostate cancer by inhibiting both normal and mutated forms of the AR, which are often responsible for treatment resistance. nih.gov The amide derivatives of anthranilic acids have also been explored for managing metabolic disorders and drug resistance in cancer cells. nih.gov

Structural Features and Unique Reactivity Proclivities of 2-Amino-3-bromo-6-fluorobenzoic Acid

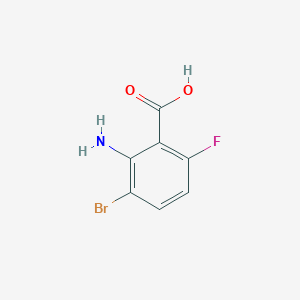

The structure of this compound is defined by a benzene (B151609) ring substituted with a carboxylic acid group, an amino group, a bromine atom, and a fluorine atom.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1427435-91-8 |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)N)Br |

Data sourced from public chemical databases.

The reactivity of this molecule is a complex interplay of the electronic effects of its four different functional groups. In electrophilic aromatic substitution reactions, the outcome is determined by the directing influence of each substituent:

Amino group (-NH₂ at C2): This is a strongly activating, ortho- and para-directing group. msu.edu It powerfully directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself.

Carboxylic acid group (-COOH at C1): This is a deactivating, meta-directing group. utexas.edu

Bromo (-Br at C3) and Fluoro (-F at C6) groups: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho- and para-directing because their lone pairs of electrons can stabilize the intermediate carbocation through resonance. msu.edu

Beyond reactions on the aromatic ring, the molecule possesses multiple reactive handles:

The carboxylic acid group can undergo esterification or amidation.

The amino group can be acylated or undergo diazotization to form a highly reactive diazonium salt, which is a versatile intermediate for introducing other functional groups. wikipedia.org

The carbon-bromine bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), allowing for the construction of more complex molecular architectures.

Overview of Current Research Landscape and Unaddressed Challenges

The current research landscape for this compound places it primarily as a member of the broader class of halogenated anthranilic acids, which are of significant interest in medicinal chemistry. nih.govnih.gov While extensive research exists for the general class, studies focusing specifically on this isomer are less common. Its value is largely seen in its potential as a complex building block for creating diverse chemical libraries for drug screening.

One of the significant unaddressed challenges concerning this compound is its efficient and regioselective synthesis. The creation of a benzene ring with four different substituents in such a specific arrangement is non-trivial. Standard synthetic routes, such as the electrophilic substitution of simpler precursors, often lead to mixtures of isomers that are difficult to separate. sciencemadness.org Developing a robust, multi-step synthesis that precisely controls the introduction of each functional group to achieve the desired 2-amino-3-bromo-6-fluoro substitution pattern remains a key obstacle. google.com Overcoming this synthetic hurdle is essential to unlock the full potential of this and related polysubstituted anthranilic acids for applications in materials science and pharmaceutical development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDCTDZGTGANJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259532-72-3 | |

| Record name | 2-amino-3-bromo-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Amino 3 Bromo 6 Fluorobenzoic Acid

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis of 2-amino-3-bromo-6-fluorobenzoic acid reveals several potential disconnection points, leading to different starting materials and synthetic strategies. The most logical disconnections involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, as these functional groups are often introduced via electrophilic substitution or cross-coupling reactions.

C-Br Bond Disconnection: This disconnection points to 2-amino-6-fluorobenzoic acid as the immediate precursor. This approach relies on a regioselective electrophilic bromination of the aromatic ring. The challenge lies in directing the bromine atom specifically to the C3 position, as the powerful activating and ortho-, para-directing amino group could also direct bromination to the C5 position.

C-N Bond Disconnection: An alternative disconnection of the C-N bond suggests 2-bromo-6-fluorobenzoic acid as a key intermediate. The amino group could then be introduced via a nitration followed by reduction, or potentially through a palladium-catalyzed amination. This pathway requires the synthesis of the dibromo-fluoro-precursor first.

Multi-step Linear Synthesis Disconnection: A more complex but highly controlled retrosynthetic route starts from a simpler, commercially available precursor like o-fluorobenzonitrile . This strategy involves a sequence of functional group introductions and interconversions to build the desired substitution pattern step-by-step, offering superior regiochemical control. This pathway proceeds via intermediates such as 2-fluoro-5-nitrobenzonitrile (B100134) and 2-bromo-3-amino-6-fluorobenzonitrile (B2376208). google.comgoogle.com

These disconnections form the basis for the convergent and linear synthetic pathways discussed below.

Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be devised for the synthesis of this compound. Linear synthesis involves the sequential modification of a single starting material, while convergent synthesis joins two or more complex fragments in the later stages.

The introduction of the bromine atom at the C3 position is a critical step that requires precise control of regioselectivity.

A potential linear pathway involves the direct bromination of 2-amino-6-fluorobenzoic acid. The amino group is a strongly activating, ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating, meta- and ortho-, para-directors, respectively. The cumulative effect makes the C3 and C5 positions the most likely sites for electrophilic attack. Achieving high selectivity for C3 bromination over C5 can be challenging and may require extensive optimization of reagents and conditions.

A more controlled approach is detailed in a multi-step synthesis starting from 2-fluoro-5-aminobenzonitrile. google.com In this intermediate, the amino group directs the incoming electrophile (bromine) to the ortho position (C3), which is sterically unhindered. The use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like ethanol (B145695) allows for controlled, regioselective bromination to yield 2-bromo-3-amino-6-fluorobenzonitrile. google.comgoogle.com This method avoids the formation of unwanted isomers that might arise from the direct bromination of a more complex substrate. A similar strategy is employed in the synthesis of 2,4,6-tribromobenzoic acid, where an amino group is used to direct bromination before being removed. orgsyn.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk This is particularly crucial in the synthesis of this compound, especially in linear sequences.

Nitro-Reduction: A common method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. In a documented synthesis of 2-bromo-6-fluorobenzoic acid, o-fluorobenzonitrile is first nitrated. google.com The resulting nitro-intermediate is then reduced to an amine. This reduction can be achieved using various reagents, such as tin(II) chloride with hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.com

Diazotization-Deamination: Diazotization is a powerful technique to transform an amino group into a diazonium salt, which is an excellent leaving group and can be replaced by a variety of other substituents. In the synthesis of 2-bromo-6-fluorobenzoic acid from 2-bromo-3-amino-6-fluorobenzonitrile, the C3 amino group is removed via a diazotization reaction followed by deamination. google.com This process typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by treatment with a reducing agent like hypophosphorous acid to replace the diazonium group with a hydrogen atom.

Hydrolysis of Nitriles: The final step in the synthesis starting from o-fluorobenzonitrile involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This transformation is typically carried out under harsh conditions, such as heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification. google.com

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. Palladium-catalyzed amination, or the Buchwald-Hartwig amination, is a premier method for constructing C-N bonds. nih.govresearchgate.net

A convergent synthesis of this compound could be envisioned using this technology. The strategy would involve coupling a suitable amine source with a dihalogenated precursor, such as 3-bromo-2,6-difluorobenzoic acid. The palladium catalyst, supported by specialized phosphine (B1218219) ligands like GPhos or Xantphos, would selectively facilitate the substitution of the fluorine atom at the C2 position with an amino group. nih.govresearchgate.net The greater lability of the C-F bond at the position ortho to the carboxylic acid could potentially allow for selective amination.

Alternatively, organometallic approaches can be used to introduce the carboxyl group. For instance, 1-bromo-2,5-difluorobenzene could be lithiated via halogen-metal exchange, and the resulting aryllithium species could be quenched with carbon dioxide (dry ice) to form a benzoic acid derivative. google.com This highlights the versatility of metal-mediated reactions in constructing the target molecule's scaffold.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficiency of a multi-step synthesis is highly dependent on the yield of each individual step. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical.

In the synthesis of 2-bromo-3-amino-6-fluorobenzonitrile from 2-fluoro-5-aminobenzonitrile, the temperature of the bromination reaction significantly impacts the yield. google.com Using N-bromosuccinimide (NBS) as the brominating agent, variations in temperature show a clear trend, with lower temperatures appearing to be less effective.

| Reaction Temperature (°C) | Brominating Agent | Yield (%) | Reference |

|---|---|---|---|

| -5 | N-bromosuccinimide | 79.5% | google.com |

| 5 | N-bromosuccinimide | 86.5% | google.com |

| 20 | N-bromosuccinimide | 82.3% | google.com |

| 50 | N-bromosuccinimide | 72.6% | google.com |

Comparative Analysis of Synthetic Efficiency and Selectivity for Analogues

| Synthetic Pathway | Key Precursor | Number of Steps | Key Advantages | Key Disadvantages |

| Linear Synthesis | o-Fluorobenzonitrile | 5 | Excellent regiochemical control | Long sequence, lower overall yield |

| Convergent (Direct Halogenation) | 2-Amino-6-fluorobenzoic acid | 1 | Short and direct | Potential for poor regioselectivity, formation of isomers |

| Convergent (Isatin-based) | 7-Bromo-4-fluoroisatin (hypothetical) | ~2 | Good yields for anthranilic acids | Requires synthesis of a specific substituted isatin (B1672199) |

The linear synthesis starting from o-fluorobenzonitrile is lengthy but offers unambiguous control over the placement of each substituent, which is crucial given the complex directing effects of the functional groups involved. google.comgoogle.com In contrast, a convergent approach via direct bromination of 2-amino-6-fluorobenzoic acid would be much shorter but carries a high risk of producing a mixture of 3-bromo and 5-bromo isomers, necessitating difficult purification and lowering the effective yield of the desired product.

The synthesis of analogues, such as 2-amino-3-bromobenzoic acid and 2-amino-4-bromo-3-fluorobenzoic acid, often proceeds through an isatin intermediate. chemicalbook.comresearchgate.net For example, the synthesis of 2-amino-3-bromobenzoic acid can be achieved by the oxidative cleavage of 7-bromoisatin (B152703) with hydrogen peroxide in a basic solution. researchgate.net This method is generally high-yielding for the final step but is contingent on the availability or efficient synthesis of the appropriately substituted isatin precursor. This highlights that for different substitution patterns, alternative synthetic strategies may prove more efficient.

Advanced Reactivity and Mechanistic Investigations of 2 Amino 3 Bromo 6 Fluorobenzoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives through esterification, amidation, and decarboxylation pathways.

Esterification and Amidation Dynamics

The conversion of the carboxylic acid to esters and amides is fundamental in modifying the compound's properties and for its use in further synthetic steps.

Esterification: Standard acid-catalyzed esterification, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the alcohol. The presence of the electron-donating amino group can influence the electronic properties of the aromatic ring, though direct electronic effects on the carboxylic acid are moderated by its ortho position.

Amidation: The formation of an amide bond from the carboxylic acid and an amine typically requires activation of the carboxyl group due to the lower nucleophilicity of amines compared to alkoxides. Modern catalytic methods have been developed for the direct amidation of unprotected amino acids. For instance, Lewis acid catalysts like borate esters can facilitate the direct synthesis of amides from unprotected amino acids and amines. nih.govresearchgate.net These catalysts are believed to coordinate with the amino acid, forming a cyclic intermediate that both solubilizes the substrate in organic solvents and activates the carboxyl group for nucleophilic attack. nih.gov Another advanced method involves Rh(III)-catalyzed C-H bond amidation with isocyanates, which provides direct access to N-acyl anthranilamides from anilide precursors. nih.gov Although this method acts on the C-H bond adjacent to a directing group, the underlying principle of forming complex amides is highly relevant.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | 2-Amino-3-bromo-6-fluorobenzoic acid + Methanol | H₂SO₄ (catalytic), Reflux | Methyl 2-amino-3-bromo-6-fluorobenzoate |

| Amidation | This compound + Benzylamine | B(OCH₂CF₃)₃, TAME, 86°C | N-benzyl-2-amino-3-bromo-6-fluorobenzamide |

| Amidation | This compound + Aniline | EDC·HCl, HOBt, DIPEA, DMSO | N-phenyl-2-amino-3-bromo-6-fluorobenzamide |

Decarboxylative Pathways and their Catalysis

Decarboxylation, the removal of the carboxyl group, provides a route to substituted 2-bromo-5-fluoroanilines. This transformation can be achieved through several pathways.

Thermal and Acid-Catalyzed Decarboxylation: Anthranilic acid and its derivatives are known to undergo decarboxylation upon heating or when boiled in water, a process that can be acid-catalyzed. scispace.comresearchgate.netcdnsciencepub.com The proposed mechanism involves a bimolecular electrophilic substitution, where a proton attacks the carbon atom to which the carboxyl group is attached, facilitating the elimination of carbon dioxide. researchgate.netcdnsciencepub.com Studies on substituted anthranilic acids show that electron-releasing groups can increase the rate of ring protonation. cdnsciencepub.com

Catalytic Decarboxylation: Modern catalytic systems offer milder conditions for decarboxylation. Bimetallic nanoparticles, such as FeRu supported on an ionic liquid phase, have been shown to effectively catalyze the decarboxylation of anthranilic acid to aniline. nih.gov This multifunctional system operates under a hydrogen atmosphere and demonstrates high activity and stability. nih.gov

Diazotization-Decarboxylation (Benzyne Formation): A significant pathway involves the diazotization of the amino group, which, under aprotic conditions, leads to a transient diazonium carboxylate zwitterion. This intermediate readily loses nitrogen (N₂) and carbon dioxide (CO₂) simultaneously to form a highly reactive aryne intermediate (3-bromo-6-fluorobenzyne). chemtube3d.comacs.orgacs.org This benzyne can then be trapped by various dienophiles in Diels-Alder reactions, providing a powerful method for constructing complex polycyclic aromatic systems. chemtube3d.com

Reactions Involving the Aromatic Amino Group

The nucleophilic amino group is a key handle for N-derivatization and for constructing heterocyclic systems.

N-Derivatization Reactions: Acylation, Alkylation, and Sulfonylation

Modification of the amino group through derivatization is crucial for building more complex molecules.

N-Acylation: The amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride to form N-acyl derivatives. researchgate.net This reaction is often a prerequisite for certain cyclization reactions to form heterocycles like quinazolinones. nih.govnih.gov

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging. An alternative approach is reductive amination. N-alkylation of related anthranilate systems has also been performed by reacting the N-metal salt of isatoic anhydride with an alkylating agent like dimethyl sulfate, followed by ring-opening with an alcohol. google.com

N-Sulfonylation: The amino group can be sulfonylated using sulfonyl chlorides in the presence of a base. nih.gov This reaction yields N-sulfonyl anthranilic acids, which are important scaffolds in biologically active molecules. nih.govnih.govexlibrisgroup.com Iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides has also been reported as a method to generate these structures. nih.gov

Table 2: N-Derivatization Reactions

| Reaction Type | Reagent | General Conditions | Product Class |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine) | N-acetyl derivative |

| N-Alkylation | Methyl Iodide | Base (e.g., K₂CO₃) | N-methyl derivative |

| N-Sulfonylation | Tosyl Chloride | Base (e.g., Na₂CO₃) | N-tosyl derivative |

Diazotization and Subsequent Nucleophilic or Radical Transformations

Diazotization of the aromatic amino group converts it into a versatile diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide range of nucleophiles.

This process typically involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). researchgate.net The resulting diazonium salt of this compound can then undergo various transformations.

Sandmeyer Reaction: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be replaced by halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which releases nitrogen gas and generates an aryl radical. wikipedia.orgnih.gov

Other Transformations: The diazonium group can also be replaced by other nucleophiles. For example, reaction with potassium iodide leads to iodination, and heating in water results in hydroxylation. These reactions expand the synthetic utility of the parent compound, allowing for diverse substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Cyclization Reactions for Heterocycle Formation

The ortho-relationship between the amino and carboxylic acid groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones.

The most common pathway involves a two-step sequence. First, the amino group is acylated with an agent like acetic anhydride or an acyl chloride. nih.gov The resulting N-acyl intermediate can then undergo intramolecular cyclization upon heating, often with dehydration, to form a benzoxazinone. researchgate.net This benzoxazinone is a stable intermediate that can be isolated. Subsequent reaction of the benzoxazinone with a nitrogen nucleophile, such as ammonia or a primary amine, leads to a ring-opening and re-closure sequence, yielding the final quinazolinone derivative. nih.govresearchgate.netnih.gov This modular approach allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring. organic-chemistry.org

Exploiting Halogen Reactivity: Bromine and Fluorine

The unique substitution pattern of this compound, featuring two different halogen atoms on an electron-rich aminobenzoic acid core, offers a versatile platform for advanced chemical modifications. The differential reactivity of the bromine and fluorine atoms allows for a range of selective transformations, enabling the site-specific introduction of diverse functional groups. The bromine atom, positioned ortho to the amino group, is an excellent handle for transition metal-catalyzed cross-coupling reactions. In contrast, the fluorine atom, being highly electronegative, significantly modulates the electronic properties of the aromatic ring, influencing its susceptibility to nucleophilic attack and directing metallation reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the Bromo-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the carbon-bromine bond is the primary site for these transformations due to its greater reactivity in the oxidative addition step—the typical rate-limiting step in the catalytic cycle—compared to the more robust carbon-fluorine bond.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. google.com The process is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. bldpharm.com For a substrate like this compound, the reaction is expected to proceed efficiently at the bromo position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. google.com While specific examples for this exact substrate are not prevalent in academic literature, conditions developed for unprotected ortho-bromoanilines are highly relevant and demonstrate the feasibility of coupling various boronic esters in good to excellent yields. bldpharm.com

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. A patent for preparing quinazoline derivatives useful as PDK1 inhibitors describes a Sonogashira reaction that, while not starting with the title compound, lists this compound as a related chemical and details a relevant procedure. The described conditions involve reacting a substrate with trimethylsilylacetylene in the presence of a palladium catalyst (such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a copper(I) iodide co-catalyst in a DMF/triethylamine solvent mixture at elevated temperatures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds by coupling aryl halides with amines. It has largely replaced harsher traditional methods due to its broad substrate scope and high functional group tolerance. The reaction can accommodate primary and secondary amines, anilines, and even ammonia equivalents. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to furnish the arylamine product. The choice of ligand and base is critical for achieving high yields. Given the structure of this compound, a Buchwald-Hartwig reaction at the bromo position would provide access to N-substituted derivatives, which are valuable intermediates in medicinal chemistry.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst with phosphine (B1218219) ligand (e.g., CataCXium A) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF | 80-110 °C | Good to Excellent (Representative) | google.combldpharm.com |

| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(dppf)·CH₂Cl₂ / CuI | TEA | DMF/TEA (1:1) | 100 °C | Not Reported | |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ or Pd precatalyst with biarylphosphine ligand (e.g., XantPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90-110 °C | Good to Excellent (Representative) |

Nucleophilic Aromatic Substitution (SNAr) Modulated by Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group restores the aromaticity.

In this compound, the fluorine atom plays a crucial activating role. Due to its high electronegativity, fluorine powerfully withdraws electron density from the ring by induction, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the fluorine atom. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The strong electron-withdrawing capacity of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.

While halogens are the leaving groups in SNAr reactions, their reactivity order is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the C-F bond is the most polarized, making the attached carbon the most electrophilic, and the strength of the C-X bond does not affect the rate-determining step. However, in the title compound, the bromine atom could also serve as a leaving group. The ultimate regioselectivity would depend on the specific nucleophile and reaction conditions, as well as the combined electronic effects of the amino, carboxyl, bromo, and fluoro substituents. The presence of the strongly activating fluorine atom makes the aromatic core of this compound a prime candidate for SNAr-type transformations.

Metal-Halogen Exchange and Electrophilic Quenching

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a potent organometallic nucleophile. The reaction is most commonly performed using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. For aryl halides, the rate of exchange follows the trend I > Br > Cl >> F.

In the case of this compound, the significant difference in reactivity between bromine and fluorine ensures that the exchange will occur exclusively at the carbon-bromine bond. Treatment with an organolithium reagent would lead to the rapid and selective formation of a lithiated intermediate, 2-amino-6-fluoro-3-lithiobenzoic acid. This process must be conducted at very low temperatures (typically -78 °C or below) to prevent side reactions, such as attack of the organolithium reagent on the carboxylic acid group or other electrophilic sites. It is also common to use two or more equivalents of the organolithium reagent to first deprotonate the acidic carboxylic acid and amine protons before the halogen exchange occurs.

Once formed, the aryllithium species is a powerful nucleophile and can be trapped by a wide variety of electrophiles. This "quenching" step allows for the introduction of a diverse array of substituents at the 3-position.

| Electrophile | Functional Group Introduced |

|---|---|

| D₂O | Deuterium (-D) |

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ | Carboxylic Acid (-COOH) |

| Alkyl halides (e.g., CH₃I) | Alkyl group (e.g., -CH₃) |

| Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxyalkyl group (e.g., -CH(OH)Ph) |

| Disulfides (e.g., DMDS) | Thioether (-SMe) |

This two-step sequence of metal-halogen exchange followed by electrophilic quenching provides a regioselective and versatile strategy for the functionalization of this compound, complementing the cross-coupling methods and further highlighting its utility as a synthetic building block.

Applications As a Versatile Synthetic Building Block

Construction of Privileged Heterocyclic Scaffolds

The inherent reactivity of 2-Amino-3-bromo-6-fluorobenzoic acid has been harnessed to forge a variety of heterocyclic systems that form the core of many biologically active compounds.

While direct synthesis of indoles from this compound is not extensively documented, its structural analogue, 2-amino-3-fluorobenzoic acid, serves as a crucial intermediate in the preparation of indole derivatives. This suggests the potential of this compound to undergo similar cyclization strategies, such as those involving palladium-catalyzed coupling reactions, to yield novel halogenated indole scaffolds. The presence of the bromine atom at the 3-position offers a handle for further functionalization of the resulting indole ring.

In the realm of quinoxaline synthesis, ortho-phenylenediamines are the quintessential precursors. Although direct application of this compound in this context is not prominently reported, its derivatives, upon decarboxylation and potential diamination, could conceptually serve as precursors to highly substituted fluoro- and bromo-quinoxalines. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Transformation |

| This compound derivative | Dicarbonyl compound | Substituted Quinoxaline | Condensation/Cyclization |

| This compound derivative | Alkyne/Alkene | Substituted Indole | Palladium-catalyzed cyclization |

This is an interactive data table. Click on the headers to sort.

The carboxylic acid and amino functionalities of this compound provide the necessary reactive sites for the construction of five-membered heterocyclic rings like oxadiazoles and triazoles. For instance, the carboxylic acid can be converted to an acyl hydrazide, a key intermediate in the synthesis of 1,3,4-oxadiazoles. Subsequent cyclization with various reagents can furnish the desired oxadiazole ring, bearing the substituted phenyl moiety.

Similarly, the amino group can be diazotized and converted into an azide, a crucial component for the synthesis of 1,2,3-triazoles via cycloaddition reactions with alkynes. The resulting triazole derivatives would be appended with the 3-bromo-6-fluorophenyl group, offering opportunities for further chemical modifications.

A related compound, 2-amino-3-fluorobenzoic acid, has been identified as an important precursor for the synthesis of fluoroacridines. This suggests a plausible synthetic pathway where this compound could be utilized to generate novel bromo- and fluoro-substituted acridine derivatives, which are known for their interesting photophysical and biological properties.

The synthesis of quinoline analogues often involves the cyclization of appropriately substituted anilines. Through strategic modifications of the carboxylic acid and the introduction of a suitable two-carbon unit, this compound could serve as a valuable starting material for the assembly of functionalized quinoline rings.

Development of Complex Polyfunctionalized Aromatic Systems

The multiple reactive sites on this compound make it an ideal candidate for the synthesis of complex aromatic systems through controlled and regioselective functionalization.

The presence of the amino, bromo, and carboxylic acid groups allows for a variety of chemical transformations to introduce additional functionalities. The amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The carboxylic acid can be converted to esters, amides, or other derivatives. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactant | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Heck Coupling | Alkene | Alkenyl group |

This is an interactive data table. Click on the headers to sort.

These transformations can be performed in a controlled manner, allowing for the stepwise construction of highly functionalized aromatic molecules with precise substitution patterns.

The bromine atom in this compound is a key handle for the regioselective construction of biaryl and teraryl frameworks through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a new aryl or heteroaryl group at the 3-position by reacting with a corresponding boronic acid or ester.

By carefully selecting the coupling partners and reaction conditions, it is possible to assemble complex biaryl and teraryl structures with a high degree of regiocontrol. This capability is of great interest in the development of new materials with tailored electronic and optical properties, as well as in the synthesis of complex drug candidates. The amino and carboxylic acid groups can be protected or carried through the coupling reactions to be further manipulated in subsequent synthetic steps, adding to the modularity of this approach.

Strategic Role in Molecular Design for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, investigating how the chemical structure of a compound influences its biological activity. These studies rely on the synthesis and evaluation of a series of related compounds (analogues) to identify the key structural features—or pharmacophores—responsible for the desired therapeutic effect.

This compound is an ideal starting scaffold for SAR studies due to its inherent structural diversity and multiple points for chemical modification. The presence of four distinct functional groups allows medicinal chemists to systematically alter the molecule's properties, such as size, shape, polarity, and hydrogen bonding capability. This systematic modification enables a detailed exploration of the chemical space around a target receptor or enzyme, providing crucial insights into the molecular interactions that govern biological activity . The aminobenzoic acid framework itself is a common feature in biologically active compounds, making this scaffold particularly relevant for pharmaceutical development nih.gov.

Systematic Derivatization for Modulating Molecular Interactions

The true power of this compound in SAR studies lies in the ability to selectively and systematically modify each of its functional groups. This allows for the fine-tuning of physicochemical properties to optimize a compound's potency, selectivity, and pharmacokinetic profile.

The Amino Group (-NH₂): The primary amino group serves as a versatile handle for derivatization. It can be readily acylated, sulfonated, or alkylated to introduce a wide array of substituents. These modifications can probe interactions with hydrogen bond acceptors or donors in a biological target and significantly alter the compound's polarity and basicity.

The Bromo Group (-Br): The bromine atom is a key feature for synthetic diversification. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at this position, allowing for a thorough investigation of how steric bulk and electronic properties in this region of the molecule affect its activity.

The Carboxylic Acid Group (-COOH): The carboxylic acid is often a critical group for interacting with biological targets, frequently forming salt bridges with basic amino acid residues like lysine or arginine. It can be converted into a variety of esters, amides, or bioisosteres to modulate acidity, lipophilicity, and metabolic stability. This is crucial for improving properties like cell membrane permeability and oral bioavailability.

The Fluoro Group (-F): The fluorine atom, while not typically used for derivatization, plays a profound role in modulating the molecule's properties nih.gov. Its strong electron-withdrawing nature can alter the pKa of the nearby amino and carboxylic acid groups, influencing their ionization state at physiological pH. Fluorine can also block sites of metabolic oxidation, thereby increasing the compound's half-life mdpi.com. Furthermore, it can participate in favorable molecular interactions, including hydrogen bonds and dipole-dipole interactions, to enhance binding affinity nih.gov.

The following table summarizes the strategic derivatization possibilities of the this compound scaffold.

| Functional Group | Derivatization Strategy | Impact on Molecular Properties | SAR Insight |

| **Amino (-NH₂) ** | Acylation, Sulfonylation, Alkylation | Modulates basicity, hydrogen bonding, and polarity | Probes interactions with H-bond donors/acceptors |

| Bromo (-Br) | Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) | Introduces diverse steric and electronic groups | Explores binding pocket size and electronic requirements |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Bioisosteric replacement | Alters acidity, polarity, and cell permeability | Optimizes target binding and pharmacokinetic profile |

| Fluoro (-F) | (Inherent) | Modulates pKa, blocks metabolism, enhances binding | Fine-tunes electronic properties and metabolic stability |

Computational and Theoretical Studies on 2 Amino 3 Bromo 6 Fluorobenzoic Acid

Electronic Structure and Reactivity Prediction

Prediction of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for predicting the most likely pathways for chemical reactions involving 2-Amino-3-bromo-6-fluorobenzoic acid. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. This process involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

A key application of these theoretical studies is in understanding the regioselectivity of further substitutions on the aromatic ring. For a molecule like this compound, which already possesses multiple substituents, predicting the outcome of subsequent reactions, such as nitration or further halogenation, is complex. Computational models can elucidate how the interplay between the activating amino group and the deactivating, ortho-para directing bromo and fluoro groups, along with the meta-directing carboxylic acid group, influences the position of attack by an incoming electrophile.

The process begins with the optimization of the geometries of the reactants, possible intermediates, and products. Following this, sophisticated algorithms are used to locate the transition state structure connecting these points on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower activation energy signifies a faster, more favorable reaction pathway.

For instance, in a hypothetical electrophilic aromatic substitution reaction, DFT calculations could be used to compare the activation energies for substitution at the different available positions on the benzene (B151609) ring. The results of such a study would predict the most likely isomer to be formed, providing invaluable guidance for synthetic chemists. These calculations can also reveal the detailed electronic and geometric changes that occur during the reaction, offering deep insight into the reaction mechanism.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Substitution on this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | 15.2 | Likely |

| C5 | 18.9 | Less Likely |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Simulations of Spectroscopic Properties for Mechanistic Insights

Computational simulations of spectroscopic properties are a cornerstone of modern chemical research, allowing for the direct comparison of theoretical models with experimental data. This synergy is particularly powerful for confirming chemical structures and elucidating reaction mechanisms.

Vibrational (IR, Raman) Spectroscopy Simulations and Mode Assignments

Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. These calculated frequencies can then be compared to experimental Infrared (IR) and Raman spectra to confirm the structure of a synthesized compound.

For this compound, a computational frequency analysis would predict the positions of characteristic peaks corresponding to the various functional groups. For example, the stretching vibrations of the N-H bonds in the amino group, the O-H and C=O bonds in the carboxylic acid group, and the C-Br and C-F bonds would all appear at distinct frequencies.

Furthermore, a detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the precise assignment of each peak in the experimental spectrum to a specific atomic motion. This level of detail is crucial for distinguishing between similar isomers, where experimental spectra might be ambiguous. Discrepancies between the simulated and experimental spectra can also point to intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3445 | Carboxylic acid O-H stretch |

| ν(N-H) symmetric | 3350 | 3348 | Amino group symmetric N-H stretch |

| ν(N-H) asymmetric | 3250 | 3245 | Amino group asymmetric N-H stretch |

| ν(C=O) | 1710 | 1705 | Carboxylic acid C=O stretch |

| δ(N-H) | 1620 | 1618 | Amino group N-H scissoring |

| ν(C-F) | 1250 | 1248 | C-F stretch |

| ν(C-Br) | 680 | 675 | C-Br stretch |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Regiochemical Confirmation

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become increasingly accurate in predicting NMR chemical shifts (¹H and ¹³C).

For this compound, predicting the ¹H and ¹³C NMR spectra is vital for confirming the specific arrangement of the substituents on the aromatic ring—its regiochemistry. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the neighboring amino, bromo, fluoro, and carboxyl groups.

By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. Comparing these predicted shifts with the experimental data provides a robust method for structural verification. This is especially valuable when multiple isomers could potentially be formed in a reaction, as each isomer will have a unique predicted NMR spectrum. The accuracy of these predictions can often be improved by accounting for solvent effects through computational models.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (C-COOH) | 122.5 | 122.1 |

| C2 (C-NH₂) | 148.2 | 147.9 |

| C3 (C-Br) | 110.8 | 110.5 |

| C4 | 128.4 | 128.0 |

| C5 | 118.9 | 118.6 |

| C6 (C-F) | 160.1 (J_CF = 245 Hz) | 159.8 (J_CF = 244 Hz) |

| C=O | 168.5 | 168.2 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. J_CF refers to the carbon-fluorine coupling constant.

Advanced Structural Elucidation Techniques and Mechanistic Insights

Crystallographic Analysis of 2-Amino-3-bromo-6-fluorobenzoic Acid and its Derivatives

Crystallographic analysis offers a definitive view of the atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related compound, 2-Amino-3-bromobenzoic acid, provides significant insights into the expected structural characteristics.

Single-Crystal X-ray Diffraction for Solid-State Conformation

For the analogue, 2-Amino-3-bromobenzoic acid, a study at 173 K revealed that it crystallizes in the monoclinic space group P12(1)/n1. researchgate.net This analysis provides a high-resolution snapshot of the molecule's solid-state structure. The key crystallographic parameters from this study are summarized below, which serve as a strong predictive model for the fluoro-derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/n1 (No. 14) |

| a (Å) | 12.0600(6) |

| b (Å) | 3.9089(2) |

| c (Å) | 15.9816(7) |

| β (°) | 90.836(4) |

| Volume (ų) | 753.3 |

| Z (Molecules per unit cell) | 4 |

The data reveals a largely planar conformation of the benzene (B151609) ring, which is typical for such aromatic systems. The carboxyl and amino groups' orientations are influenced by both intramolecular and intermolecular forces. An intramolecular hydrogen bond is observed between the amino group and the carbonyl oxygen, which contributes to the planarity of the molecule. researchgate.net It is anticipated that the addition of a fluorine atom at the 6-position in this compound would have a minimal effect on the core crystallographic system but may subtly alter bond lengths and angles due to its high electronegativity.

Crystal Packing Motifs and Supramolecular Interactions

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of non-covalent interactions. These supramolecular interactions are critical in determining the physical properties of the solid.

In the crystal structure of 2-Amino-3-bromobenzoic acid, the most prominent supramolecular feature is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This classic "R²₂(8)" graph set motif is a hallmark of carboxylic acids.

| Interaction Type | Donor-H···Acceptor | Distance (D···A, Å) | Distance (H···A, Å) | Angle (D-H···A, °) |

|---|---|---|---|---|

| Intermolecular H-Bond (Dimer) | O1–H···O2 | 2.644(2) | 1.82 | 176(3) |

| Intramolecular H-Bond | N1–H···O2 | 2.691(3) | 2.09 | 132(2) |

These dimers are further organized into layers. researchgate.net For this compound, the presence of the highly electronegative fluorine atom would introduce the possibility of additional weak interactions, such as C–H···F or N–H···F hydrogen bonds, or halogen-halogen (Br···F) interactions, which could lead to different, potentially more complex, three-dimensional packing architectures.

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming molecular formulas and elucidating the structures of unknown compounds and transient reaction intermediates. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of a given ion.

In the context of synthesizing this compound, HRMS could be employed to monitor the reaction progress and identify any intermediates or byproducts. For instance, using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Expected HRMS Data for this compound:

Molecular Formula: C₇H₅BrFNO₂

Monoisotopic Mass: 232.9488 u

Expected [M+H]⁺ Ion: 233.9566 u

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would provide structural information through characteristic fragmentation patterns. Expected fragmentations for this molecule would include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and potentially the cleavage of the C-Br bond. The precise masses of these fragment ions would help confirm the connectivity of the molecule and distinguish it from its isomers. Studies on related ortho-substituted benzoic acid derivatives have shown that fragmentation pathways can be influenced by neighboring group participation effects, providing a method to differentiate positional isomers via mass spectrometry. url.edunih.gov

Multidimensional NMR Spectroscopy for Complex Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. For a polysubstituted aromatic compound like this compound, a simple one-dimensional ¹H or ¹³C NMR spectrum can be complex and difficult to interpret definitively due to overlapping signals and complex spin-spin coupling.

Multidimensional NMR techniques are essential for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons, such as the carbons bonded to the carboxyl, amino, bromo, and fluoro substituents.

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR would show a singlet (as there are no other fluorine atoms), and its chemical shift would be characteristic of a fluorine atom on an aromatic ring. Furthermore, heteronuclear coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (e.g., ³J(H-F), ²J(C-F), ³J(C-F)) would be observable in the respective spectra, providing further confirmation of the substitution pattern.

The combination of these experiments allows for a complete and confident assignment of every proton and carbon in the molecule.

| Position | Atom | Predicted Chemical Shift (ppm) | Key Expected HMBC Correlations |

|---|---|---|---|

| - | ¹H (COOH) | ~11-13 | C=O, C-2 |

| - | ¹H (NH₂) | ~4-6 | C-2, C-3 |

| 4 | ¹H | ~7.0-7.4 | C-2, C-6, C-5 |

| 5 | ¹H | ~6.8-7.2 | C-1, C-3, C-4, C-6 |

| 1 | ¹³C (C-COOH) | ~125-130 | H-5 |

| 2 | ¹³C (C-NH₂) | ~140-145 | H-4, NH₂ |

| 3 | ¹³C (C-Br) | ~110-115 | H-4, H-5 |

| 4 | ¹³C | ~120-125 | H-5 |

| 5 | ¹³C | ~115-120 | H-4 |

| 6 | ¹³C (C-F) | ~155-160 (d, ¹JCF) | H-4, H-5 |

| 7 | ¹³C (COOH) | ~165-170 | COOH |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Emerging Research Avenues and Future Prospects

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of complex aromatic compounds like 2-Amino-3-bromo-6-fluorobenzoic acid is increasingly benefiting from the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

One promising approach involves the use of alternative solvent systems. Deep eutectic solvents (DES), for example, are being explored for the synthesis of related heterocyclic compounds derived from anthranilic acids. tandfonline.com These solvents are often biodegradable, have low volatility, and can be recycled, offering a greener alternative to traditional organic solvents. Another environmentally friendly method for the synthesis of substituted anthranilic acids starts from isatin (B1672199) precursors, which can be oxidized using hydrogen peroxide in aqueous sodium hydroxide solutions. scielo.br This method avoids harsh catalysts and organic solvents, yielding the desired products in short reaction times. scielo.br

Flow chemistry, or continuous-flow synthesis, represents a significant technological advance for safer and more sustainable chemical production. polimi.ittcichemicals.com Halogenation reactions, which can be highly exothermic and hazardous in traditional batch reactors, can be performed with superior control over temperature and reaction time in microreactors. rsc.org This enhanced control minimizes the formation of byproducts and improves safety, particularly when using reactive reagents. rsc.orgnih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key area where flow chemistry is being implemented to improve efficiency and sustainability. nih.govresearchgate.net

Furthermore, biocatalysis offers a powerful strategy for the synthesis and functionalization of aromatic compounds under mild, environmentally friendly conditions. researchgate.net Microbial biocatalysts can be engineered to produce aromatic compounds from renewable feedstocks like glucose. nih.gov Enzymes, such as aromatic dioxygenases, can introduce functionalities to the aromatic ring with high selectivity, reducing the need for protecting groups and multi-step synthetic sequences. researchgate.net

| Sustainable Method | Key Advantages | Relevant Precursor/Analogue |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, low volatility | Anthranilic acid derivatives tandfonline.com |

| Isatin Oxidation (H₂O₂) | Uses water as solvent, no harsh catalysts, fast reactions | Substituted anthranilic acids scielo.br |

| Flow Chemistry | Enhanced safety, superior heat/mass transfer, scalability | Halogenated organic compounds rsc.orgnih.gov |

| Biocatalysis | Mild conditions, high selectivity, renewable feedstocks | Aromatic compounds nih.govresearchgate.net |

Exploration of Unconventional Catalytic Approaches for Selective Transformations

The unique arrangement of amino, bromo, fluoro, and carboxylic acid groups on the this compound scaffold presents both challenges and opportunities for selective chemical transformations. Unconventional catalytic methods are being developed to precisely modify such complex molecules.

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct formation of new bonds under exceptionally mild conditions. nih.govresearchgate.net This strategy can be applied to complex molecules, offering complementary regio- and chemoselectivities compared to traditional methods. nih.gov Merging photoredox catalysis with transition metal catalysis (e.g., cobalt or copper) further expands the scope of possible transformations, enabling novel C-H activations and cross-coupling reactions. beilstein-journals.orgiitj.ac.in For instance, photoenzymatic catalysis, which combines the selectivity of enzymes with the energy of light, can initiate novel radical-based reactions for C-N or C-C bond formation. researchgate.netacs.org

Copper-catalyzed cross-coupling reactions are particularly relevant for modifying the bromo-substituted position of the molecule. Efficient and regioselective copper-catalyzed amination procedures have been developed for 2-bromobenzoic acids, allowing the introduction of various N-aryl and N-alkyl groups without the need for protecting the carboxylic acid. nih.govsemanticscholar.orgorganic-chemistry.org This chemo- and regioselectivity is crucial when working with multifunctional substrates. nih.gov These methods can also be extended to form C-S bonds, further diversifying the potential derivatives. nih.gov

Biocatalysis is also at the forefront of unconventional transformations. Directed evolution of enzymes, such as heme proteins, has led to "new-to-nature" biocatalytic reactions, including intermolecular C-H amidation, which can forge C-N bonds with high enantioselectivity. nih.gov This approach allows for the functionalization of C-H bonds at positions that are difficult to access through traditional chemical means.

| Catalytic Approach | Transformation Type | Key Features |

| Visible-Light Photocatalysis | C-H Functionalization | Mild conditions, high selectivity, novel reactivity nih.govresearchgate.net |

| Copper Catalysis | C-N / C-S Bond Formation | Regioselective coupling at C-Br position, tolerates functional groups nih.govnih.gov |

| Biocatalysis (Directed Evolution) | C-H Amidation | High enantioselectivity, new-to-nature reactions nih.gov |

| Photoenzymatic Catalysis | Radical-based transformations | Combines selectivity of enzymes with light energy researchgate.netacs.org |

Potential for Applications in Advanced Materials Science

The structural features of this compound make it an attractive building block for the synthesis of advanced materials. Specifically, the presence of both an amino group and a carboxylic acid group allows it to act as a monomer for the creation of functional polymers.

Research on other aminobenzoic acids has shown that they can be electrochemically polymerized to form conducting polymers. scispace.comresearchgate.net These materials are of interest for applications in sensors, electronics, and biocompatible electrodes. nih.gov The introduction of substituents like fluorine and bromine onto the polymer backbone can significantly alter the material's electronic properties, solubility, and stability. The carboxylic acid group can serve as a "self-doping" agent, helping to maintain the polymer's electroactivity over a wider pH range. researchgate.net It also provides a reactive handle for covalently attaching biomolecules, making such polymers suitable for biosensor development. nih.gov While polymers derived from substituted anilines may form shorter chains and have lower conductivity than polyaniline, they offer tailored functionality. scispace.comresearchgate.net

Another potential application lies in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials built from metal ions or clusters linked together by organic molecules. The carboxylic acid and amino groups of this compound make it a suitable candidate to act as an organic linker, connecting metal nodes to form a porous framework. The fluorine and bromine atoms would decorate the pores of the resulting MOF, potentially tuning its properties for specific applications such as gas storage, separation, or catalysis.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of pharmaceutical intermediates and other high-value chemicals has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. These technologies are well-suited to exploring the chemistry of this compound and its derivatives.

High-throughput experimentation (HTE) is used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, bases) to find the optimal parameters for a given transformation. mpg.descienceintheclassroom.org Using miniaturized arrays, thousands of experiments can be performed in a single day using only micrograms of material. scienceintheclassroom.org HTE is particularly powerful for optimizing challenging cross-coupling reactions, which would be essential for selectively modifying the C-Br bond of the target molecule. umich.edu By coupling HTE with automated platforms, researchers can quickly identify promising reaction conditions and then scale up the synthesis, dramatically shortening development timelines in drug discovery and materials science. nih.govnih.gov

| Technology | Application | Advantage for this compound |

| Automated Synthesis Platforms | Multi-step synthesis of derivatives | Rapid library generation, increased reproducibility biovanix.comnus.edu.sg |

| High-Throughput Experimentation (HTE) | Reaction optimization and screening | Fast identification of optimal catalysts/conditions for transformations scienceintheclassroom.orgumich.edu |

| AI-Guided Robotics | Synthesis planning and execution | Minimizes human intervention, enables complex workflows eurekalert.orgdrugtargetreview.com |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-bromo-6-fluorobenzoic acid, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. For example:

Fluorination : Introduce fluorine at the para position using KF or Selectfluor® under anhydrous conditions.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the meta position, ensuring temperature control (0–5°C) to minimize side reactions.

Amination : Protect the carboxylic acid group (e.g., methyl ester formation) before introducing the amino group via catalytic hydrogenation or SNAr reaction.

Critical conditions include solvent selection (DMF for polar intermediates, dichloromethane for bromination) and stoichiometric control of halogenating agents to avoid over-substitution .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons).

- ¹³C NMR : Identify carbonyl (C=O) peaks near 170 ppm and halogen-substituted carbons (Br: ~115 ppm; F: ~160 ppm).

- ¹⁹F NMR : Single peak near -110 ppm for para-fluorine.

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 248 (C₇H₄BrFNO₂).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during the synthesis of this compound?

- Methodological Answer : Low yields often arise from competitive side reactions (e.g., di-bromination). Mitigation strategies:

- Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to reduce electron density at the reactive site.

- Catalyst Optimization : Use FeBr₃ instead of Br₂ for controlled monobromination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require lower temperatures (-10°C) to slow competing pathways .

Q. What strategies enable selective functionalization of the benzoic acid scaffold in this compound for targeted molecular modifications?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups (Pd catalysts, K₂CO₃ base).

- Directed C-H Activation : The amino group directs metal-catalyzed functionalization (e.g., Rh-catalyzed amidation at the ortho position).

- Carboxylic Acid Derivatization : Convert to acid chloride (SOCl₂) for amide or ester formation, enabling conjugation with biomolecules .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine and bromine atoms deactivate the ring, favoring NAS at the meta position relative to the amino group.

- Steric Effects : Bulky substituents (e.g., bromine) hinder attack at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Safety and Stability Considerations

Q. What are the key stability considerations for storing this compound, and how should decomposition be monitored?

- Methodological Answer :

- Storage : Store at -20°C in amber vials to prevent photodegradation. Use desiccants to avoid hygroscopic decomposition.

- Decomposition Monitoring : Track via:

- HPLC : New peaks indicating dehalogenated byproducts (e.g., loss of Br or F).

- TGA/DSC : Detect thermal degradation above 200°C.

- Handling : Use nitrile gloves and fume hoods; consult SDS guidelines for spill management .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound derivatives across studies?

- Methodological Answer :

- Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., over-halogenated species).

- Computational Validation : Compare calculated (DFT) and experimental reaction pathways to identify kinetic vs. thermodynamic product dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.